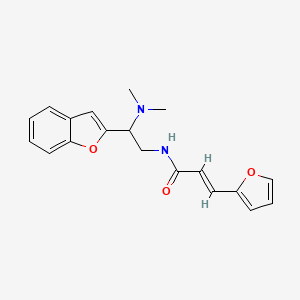

(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide

Description

The compound (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide is a synthetic acrylamide derivative featuring a benzofuran-2-yl moiety linked to a dimethylaminoethyl group and a furan-2-yl substituent.

Properties

IUPAC Name |

(E)-N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-21(2)16(18-12-14-6-3-4-8-17(14)24-18)13-20-19(22)10-9-15-7-5-11-23-15/h3-12,16H,13H2,1-2H3,(H,20,22)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEHOCDMZWGDOQ-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C=CC1=CC=CO1)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(CNC(=O)/C=C/C1=CC=CO1)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide typically involves the following steps:

Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via the cyclization of 2-hydroxyphenylacetic acid derivatives.

Introduction of the Dimethylamino Group: The dimethylamino group is introduced through the reaction of the benzofuran derivative with dimethylamine.

Formation of the Acrylamide Linkage: The acrylamide linkage is formed by reacting the intermediate with acryloyl chloride in the presence of a base such as triethylamine.

Coupling with Furan: The final step involves coupling the acrylamide intermediate with furan-2-carbaldehyde under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan and benzofuran rings can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: The acrylamide linkage can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the furan and benzofuran rings.

Reduction: Reduced amine derivatives.

Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

Anticancer Properties

Numerous studies have indicated that compounds similar to (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide exhibit significant anticancer properties. These properties are attributed to several mechanisms:

- Induction of Apoptosis : The compound has been shown to promote apoptosis in various cancer cell lines by modulating mitochondrial pathways. For instance, it increases the levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins, thus facilitating programmed cell death .

- Cell Cycle Arrest : Research indicates that this compound can induce S-phase arrest in cancer cells, inhibiting their proliferation and leading to reduced tumor growth .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It exhibits notable antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, as well as potential antifungal effects .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer efficacy of this compound against HepG2 liver cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with accompanying morphological changes indicative of apoptosis. Flow cytometry analysis confirmed an increase in apoptotic cell populations post-treatment .

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested for its antimicrobial effects against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for both E. coli and S. aureus, revealing effective inhibition at concentrations as low as 25 µg/mL. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure .

Mechanism of Action

The mechanism of action of (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but the presence of the benzofuran and furan rings suggests potential interactions with aromatic binding sites in proteins.

Comparison with Similar Compounds

Key Structural Differences:

Core Heterocycles: The target compound’s benzofuran-2-yl group distinguishes it from benzothiazole () or quinoline-based analogs (). Benzofuran’s oxygen atom may influence electron distribution and binding affinity compared to sulfur-containing benzothiazoles .

Substituent Positioning : The benzofuran-2-yl substitution (target compound) vs. benzofuran-5-yl () alters steric and electronic interactions.

Functional Groups: The dimethylaminoethyl chain in the target compound and ’s analogs enhances solubility, whereas phosphoryl () or sulfonamide groups () may modulate enzyme inhibition .

Research Findings and Implications

Pharmacological Insights:

- Antitumor Potential: Weak activity in ’s dimethylaminoethyl acrylamide analogs highlights the need for optimized substituents (e.g., methoxy or hydroxy groups) to enhance potency .

- Metabolic Stability : Halogenated derivatives () and sulfonamide-containing compounds () may offer improved pharmacokinetic profiles .

Biological Activity

The compound (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide is a member of a class of compounds that have garnered attention for their potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a benzofuran moiety, a dimethylamino group, and a furan ring, which are known to contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. For instance, compounds similar to this compound have shown promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate significant activity:

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 8 | M. tuberculosis |

| Compound B | 4 | S. aureus |

| Compound C | 16 | E. coli |

These results suggest that modifications to the benzofuran structure can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer properties of benzofuran derivatives have also been explored extensively. For example, studies on related compounds indicated that they could induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS). The following table summarizes findings from recent research:

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound D | 0.5 | A375 (melanoma) |

| Compound E | 0.25 | HCT116 (colon cancer) |

| Compound F | 0.75 | HeLa (cervical cancer) |

These findings underscore the potential of benzofuran derivatives in cancer therapy.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of these compounds. Key observations include:

- Substitution Patterns : Variations in substituents on the benzofuran and furan rings significantly affect activity profiles.

- Geometry : The E configuration around the double bond enhances binding affinity and selectivity for biological targets compared to Z isomers.

- Functional Groups : The presence of electron-donating groups tends to increase potency against certain targets, while electron-withdrawing groups may diminish activity.

Case Studies

- Study on Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and evaluated against M. tuberculosis. Compounds with specific substitutions exhibited MIC values as low as 0.6 µM, indicating strong antimycobacterial activity .

- Investigation into Anticancer Mechanisms : Research demonstrated that certain benzofuran derivatives could induce cell cycle arrest at the G2/M phase and promote apoptosis in various cancer cell lines . This was associated with increased ROS levels, highlighting a potential therapeutic mechanism.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide?

- Methodology :

- Microwave-assisted synthesis : Green chemistry approaches under microwave radiation (55 W) optimize reaction efficiency for acrylamide derivatives, as demonstrated for structurally related compounds like E-2-cyano-3-(furan-2-yl)acrylamide .

- Multi-step reactions : Adapt protocols from substituted acetamide synthesis, such as coupling substituted phenols with activated acyl chlorides, followed by purification via column chromatography .

- Crystallization : Obtain high-purity crystals for structural analysis by slow evaporation of acetone or ethanol solutions at controlled temperatures (e.g., 293 K) .

Q. How is the structural characterization of this compound performed?

- Methodology :

- X-ray diffraction (XRD) : Resolve crystal structure and confirm stereochemistry using single-crystal XRD. Positional parameters for H atoms are calculated geometrically and refined with riding models (C–H = 0.95–0.99 Å) .

- Electronic Circular Dichroism (ECD) : Determine absolute configuration of chiral centers using time-dependent density functional theory (TD-DFT) calculations, validated against experimental ECD spectra .

Q. What in vitro assays are used to evaluate its bioactivity?

- Methodology :

- MTT assay : Assess cytotoxicity against tumor cell lines (e.g., K562 leukemia cells). For structurally similar acrylamides, IC₅₀ values are reported in the micromolar range, with weak activity noted for dimethylaminoethyl derivatives .

- Example data :

| Compound | Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| (E)-N-(2-(dimethylamino)ethyl)-...acrylamide | K562 | >100 |

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

- Methodology :

- Biocatalysis : Use marine or terrestrial fungi (e.g., Penicillium citrinum CBMAI 1186) for ene-reduction of acrylamide precursors. Yields of 86–98% and enantiomeric excess (e.e.) of 39–99% have been achieved for analogous compounds .

- Solvent selection : Avoid protic solvents to prevent tautomerization to achiral ketenimines, which reduces enantiopurity .

Q. How can contradictions in bioactivity data across studies be resolved?

- Methodology :

- Structural analogs : Compare activity of derivatives with modified substituents (e.g., benzofuran vs. indole groups). For example, indole-containing analogs (e.g., TG4-155) show enhanced activity due to π-π stacking interactions .

- Cell line variability : Validate results across multiple cell lines (e.g., solid tumors vs. leukemia) to identify target specificity .

Q. What computational methods are used to predict the compound’s configuration and interactions?

- Methodology :

- TD-DFT calculations : Simulate ECD spectra to assign absolute configuration, as demonstrated for (R)-2-cyano-3-(furan-2-yl)propanamide .

- Molecular docking : Model interactions with targets like CXCR2 or orexin receptors using software such as AutoDock. For example, dimethylaminoethyl groups may enhance binding to hydrophobic pockets .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

- Methodology :

- Substituent variation : Synthesize analogs with modified benzofuran, furan, or dimethylaminoethyl groups. Test for changes in bioactivity and solubility .

- Pharmacophore mapping : Identify critical moieties (e.g., acrylamide backbone) for target engagement using 3D-QSAR models .

Key Considerations for Experimental Design

- Purity validation : Use HPLC or NMR to confirm >95% purity before biological testing .

- Solubility optimization : Employ co-solvents (e.g., DMSO/PBS mixtures) for in vitro assays to avoid precipitation .

- Data reproducibility : Replicate crystallography and bioactivity assays across independent labs to address contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.